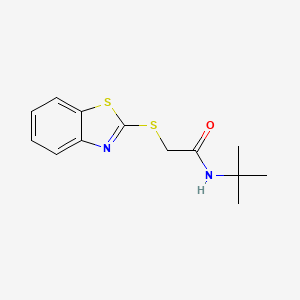![molecular formula C20H20O3 B5836420 7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)
7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, commonly known as DMDBO, is a synthetic compound with potential applications in scientific research. DMDBO belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of DMDBO is not yet fully understood. However, studies have suggested that DMDBO may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. DMDBO has also been reported to interact with certain receptors, including the estrogen receptor.
Biochemical and Physiological Effects:
DMDBO has been shown to exhibit various biochemical and physiological effects. For instance, DMDBO has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. DMDBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMDBO has been reported to modulate the expression of certain genes involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDBO has several advantages for lab experiments. For instance, DMDBO is relatively easy to synthesize and purify, making it readily available for research purposes. DMDBO also exhibits a high degree of stability, which allows for accurate and reproducible results. However, DMDBO also has some limitations for lab experiments. For instance, DMDBO may exhibit low solubility in certain solvents, which may limit its use in certain assays. Additionally, DMDBO may exhibit low bioavailability, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for DMDBO research. For instance, further studies are needed to elucidate the mechanism of action of DMDBO and to identify its molecular targets. Additionally, further studies are needed to explore the potential therapeutic applications of DMDBO, particularly in the treatment of cancer and neurodegenerative diseases. Finally, further studies are needed to optimize the synthesis and purification methods of DMDBO, in order to improve its yield and purity.
Métodos De Síntesis
DMDBO can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 3,4-dimethylcoumarin with 3,5-dimethylbenzaldehyde in the presence of a base catalyst. The reaction yields DMDBO as a yellow crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
DMDBO has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that DMDBO exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DMDBO has also been reported to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in Alzheimer's disease.
Propiedades
IUPAC Name |
7-[(3,5-dimethylphenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-7-13(2)9-16(8-12)11-22-17-5-6-18-14(3)15(4)20(21)23-19(18)10-17/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLJQMRUOQMUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)



![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)
![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)

![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)